molecular formula C23H20N4O2S B3216510 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzofuran-2-carboxamide CAS No. 1171993-28-4

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B3216510
CAS No.: 1171993-28-4
M. Wt: 416.5
InChI Key: FSTWSFSGQURCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzofuran-2-carboxamide is a heterocyclic carboxamide derivative featuring a benzofuran core linked to a 4,6-dimethylbenzothiazole moiety via an ethylpyrazole spacer. Its structure combines three distinct heterocyclic systems:

  • 4,6-Dimethylbenzothiazole: A sulfur- and nitrogen-containing heterocycle with methyl substituents at positions 4 and 6, enhancing steric bulk and electronic modulation.
  • Pyrazolylethyl chain: A flexible linker with hydrogen-bonding capability via the pyrazole nitrogen atoms.

Crystallographic data for such compounds are typically refined using programs like SHELX, a widely recognized tool for small-molecule structure determination .

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-15-12-16(2)21-20(13-15)30-23(25-21)27(11-10-26-9-5-8-24-26)22(28)19-14-17-6-3-4-7-18(17)29-19/h3-9,12-14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTWSFSGQURCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound notable for its diverse biological activities. This compound integrates structural elements from pyrazole, benzothiazole, and benzofuran, contributing to its pharmacological potential. The molecular formula is C21H22N4OSC_{21}H_{22}N_{4}OS with a molecular weight of approximately 394.5 g/mol .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to inhibit various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL. For instance, derivatives of this compound demonstrated high efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Compound MIC (µg/mL) Activity
Compound 92.50Broad-spectrum
Compound 11b20Moderate

Anticancer Activity

The anticancer potential of this compound has also been documented. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the inhibition of key enzymes in cancer pathways, such as DNA gyrase B, with an IC50 value comparable to standard chemotherapeutics like ciprofloxacin .

Cell Line IC50 (µM)
Breast Cancer Cells163.3
Colon Cancer Cells170

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects . Studies have demonstrated that it stabilizes human red blood cell (HRBC) membranes, indicating potential protective effects against inflammatory conditions. The stabilization percentages ranged from 86.70% to 99.25% across various assays .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound inhibits DNA gyrase B, crucial for bacterial DNA replication.
  • Radical Scavenging : It demonstrates antioxidant activity by scavenging free radicals, which contributes to its anti-inflammatory properties.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Pyrazole Ring : Utilizing nucleophilic substitution reactions.
  • Coupling with Benzothiazole and Benzofuran Units : Achieved through standard organic synthesis techniques such as refluxing in ethanol or dioxane.
  • Purification : Typically involves crystallization or chromatography methods.

Case Studies

Several studies have explored the biological activity of similar compounds with promising results:

  • A study on a related pyrazole derivative showed significant anticancer activity against multiple cell lines.
  • Another investigation highlighted the compound's potential as a novel antimicrobial agent due to its broad-spectrum activity against resistant strains.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

Two structurally related compounds are analyzed for comparison:

Compound A : N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
  • Core structure : Benzimidazole fused with a pyrimidine ring.
  • Substituents : 4,6-Dimethyl groups on the pyrimidine.
  • Functional groups : Amine linkage between benzimidazole and pyrimidine.
Compound B : N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
  • Core structure : Triazolopyrimidine linked to a 4,6-dimethylbenzothiazole.
  • Substituents : Benzyl group and 7-methyltriazolopyrimidine.
  • Functional groups : Carboxamide bridge.

Comparative Analysis

Table 1: Structural Features and Hypothesized Effects
Feature Target Compound Compound A Compound B
Heterocyclic Core Benzofuran-Benzothiazole Benzimidazole-Pyrimidine Triazolopyrimidine-Benzothiazole
Substituents 4,6-Dimethyl (benzothiazole) 4,6-Dimethyl (pyrimidine) 4,6-Dimethyl (benzothiazole), 7-Methyl (triazolopyrimidine)
Linker/Spacer Ethylpyrazole Amine Benzyl
Key Functional Group Carboxamide Amine Carboxamide
Hypothesized Effects Enhanced lipophilicity (benzofuran); hydrogen bonding (pyrazole) Rigid fused system (benzimidazole-pyrimidine); electronic modulation (methyl groups) Increased steric bulk (benzyl); planar triazolopyrimidine for stacking
Key Observations:

Heterocyclic Diversity :

  • The target compound’s benzofuran and benzothiazole systems differ from Compound A’s benzimidazole-pyrimidine and Compound B’s triazolopyrimidine. Benzofuran’s oxygen atom may improve solubility compared to sulfur/nitrogen-rich analogs, while triazolopyrimidine (Compound B) offers rigidity for target binding .

Substituent Effects :

  • The 4,6-dimethyl motif common to all three compounds likely enhances steric shielding and metabolic stability. In the target compound, this substitution on benzothiazole may optimize interactions with hydrophobic binding pockets.

Carboxamide vs. Amine Linkage :

  • The carboxamide group in the target compound and Compound B could facilitate hydrogen bonding with target proteins, whereas Compound A’s amine linkage may prioritize ionic interactions .

Methodological Considerations

Crystallographic data for such compounds are often resolved using SHELX software, which is critical for confirming structural details like bond lengths and angles . For example, the 4,6-dimethylbenzothiazole moiety in the target compound and Compound B would require precise refinement to account for methyl group orientations.

Q & A

Q. What are the key steps in synthesizing N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzofuran-2-carboxamide?

The synthesis typically involves:

  • Preparation of the benzo[d]thiazole intermediate via cyclization of substituted thioureas or condensation reactions.
  • Coupling the thiazole moiety with a benzofuran-2-carboxylic acid derivative using activating agents like thionyl chloride (SOCl₂) to form the amide bond.
  • Introducing the pyrazole-ethyl group via nucleophilic substitution or amidation, optimized under reflux conditions in solvents such as ethanol or dichloromethane .
  • Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR (¹H and ¹³C): Assigns proton environments (e.g., benzothiazole methyl groups at δ ~2.5 ppm) and carbonyl (C=O) signals (~165-170 ppm in ¹³C NMR).
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]+ peak matching the calculated mass).
  • IR Spectroscopy: Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., in vitro vs. in vivo) for this compound be systematically addressed?

  • Assay Validation: Ensure consistency in cell lines, animal models, and dosage regimes. For example, discrepancies in anticancer activity may arise from metabolic stability differences, requiring pharmacokinetic studies (e.g., microsomal stability assays) .
  • Target Engagement Studies: Use techniques like surface plasmon resonance (SPR) or fluorescence polarization to verify direct binding to purported targets (e.g., kinases or receptors) .
  • Data Normalization: Account for batch-to-batch compound purity variations using HPLC-UV/ELSD .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models binding poses in active sites (e.g., ATP-binding pockets of kinases).
  • MD Simulations: Assess binding stability over time (50–100 ns trajectories) using GROMACS or AMBER.
  • QSAR Modeling: Correlate substituent effects (e.g., methyl vs. fluoro groups on benzothiazole) with activity trends .

Q. How can crystallographic data refine the compound’s 3D structure, and what challenges arise?

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution (<1.0 Å) data.
  • Refinement: Employ SHELXL for parameter optimization, addressing issues like thermal motion anisotropy or twinning .
  • Validation: Cross-check with computed Hirshfeld surfaces to resolve electron density ambiguities, particularly around flexible pyrazole-ethyl chains .

Q. What synthetic strategies improve yields in multi-step reactions involving heterocyclic intermediates?

  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amidation steps.
  • Catalysis: Use DMAP or HOBt to accelerate coupling reactions.
  • Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 12 hours to 30 minutes) for steps like benzothiazole cyclization .

Q. How does structural modification (e.g., substituting dimethylbenzothiazole with fluorinated analogs) impact bioactivity?

  • Case Study: Fluorination at the benzothiazole 4-position increases metabolic stability but may reduce solubility. Compare logP values (e.g., ClogP ~3.5 vs. ~4.2 for fluorinated analogs) .
  • Activity Trade-offs: Methyl groups enhance hydrophobic interactions in binding pockets, while fluorine improves electronegativity for hydrogen bonding .

Methodological Tables

Table 1. Key Spectroscopic Benchmarks for Structural Confirmation

TechniqueExpected Signals/PeaksPurpose
¹H NMRδ 2.45 (s, 6H, CH₃), δ 7.2–8.3 (m, aromatic protons)Assign substituent environments
IR1650 cm⁻¹ (amide C=O)Confirm amide bond formation
HRMS (ESI+)m/z 450.1578 ([M+H]+)Verify molecular weight

Table 2. Comparative Bioactivity of Structural Analogs

Compound ModificationsIC₅₀ (Target A)Solubility (mg/mL)
4,6-Dimethylbenzothiazole (parent)1.2 µM0.15
4-Fluoro-6-methylbenzothiazole0.8 µM0.08
Pyrazole replaced with imidazole>10 µM0.45

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzofuran-2-carboxamide
Reactant of Route 2
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.